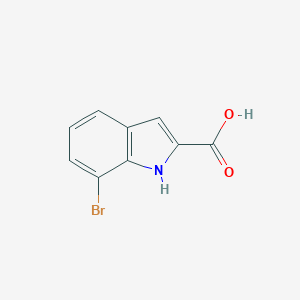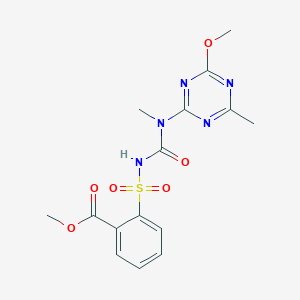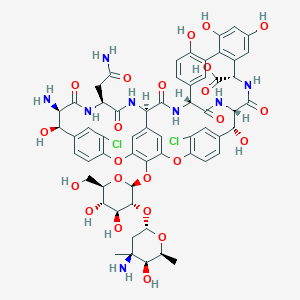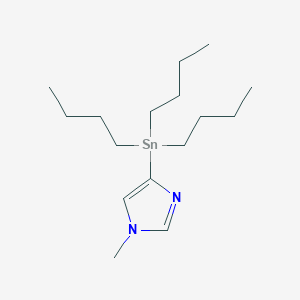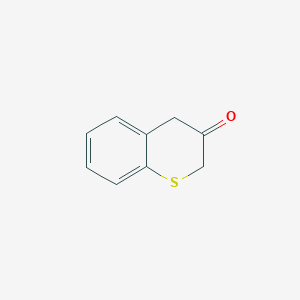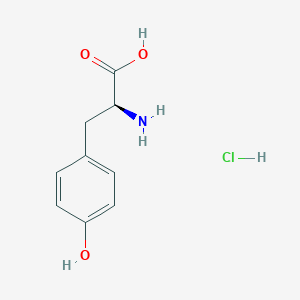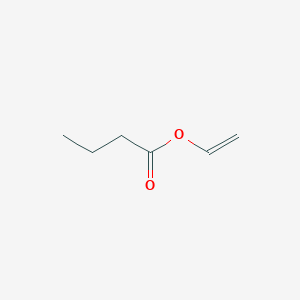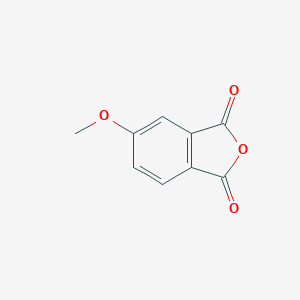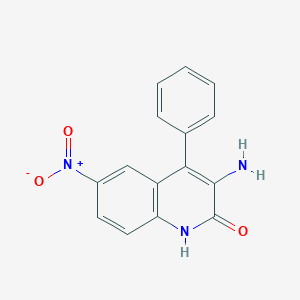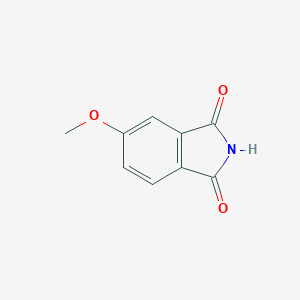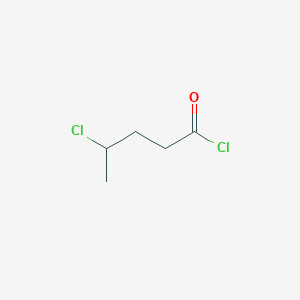![molecular formula C25H40O4 B105436 (R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 10538-59-7](/img/structure/B105436.png)
(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
Description
The compound is a derivative of a complex cyclopentaphenanthrene structure, which is a characteristic framework found in many natural steroids. The molecule includes multiple chiral centers, indicating its stereochemistry is significant in its biological activity and synthesis. The presence of a hydroxy group and a pentanoate ester suggests solubility and reactivity characteristics that could be important for its function or synthesis.
Synthesis Analysis
The synthesis of complex molecules like the one described often involves multi-step reactions, each designed to introduce specific functional groups while preserving the stereochemistry of the molecule. The title compound from paper suggests a modification of cholic acid, a naturally occurring bile acid, where terminal hydrogen atoms are replaced with acetyl and alkyne groups. This indicates a possible route for the synthesis of the target compound could involve starting with a naturally occurring steroid and performing functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds, as described in paper , shows that the cyclopentane ring adopts an envelope conformation, which is common in many steroids. The chair conformations of the other rings contribute to the overall three-dimensional shape of the molecule, which is crucial for its biological interactions. The dihedral angle between rings C and D is small, suggesting a relatively flat orientation between these rings, which could influence the compound's reactivity and interaction with other molecules.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the acetyl and alkyne groups, as well as the hydroxy and ester functionalities. The acetyl groups could be involved in nucleophilic acyl substitution reactions, while the alkyne could participate in various addition reactions. The hydroxy group could be a site for oxidation or esterification, and the ester could undergo hydrolysis or transesterification reactions. Paper discusses the photochemistry of related cyclopentene compounds, which could provide insights into the types of photo-induced reactions that the compound might undergo, such as photocycloadditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and functional groups. The presence of multiple chiral centers would result in optical activity, and the compound would likely exhibit specific rotation. The hydroxy and ester groups would affect the compound's solubility in various solvents, with the potential for hydrogen bonding influencing its boiling point and melting point. The acetyl and alkyne groups could affect the compound's stability and reactivity under different conditions, such as heat or light exposure. The crystal structure described in paper indicates that the compound forms a three-dimensional structure through hydrogen bonding, which could be relevant for its crystallinity and solubility properties.
Scientific Research Applications
Polyhydroxyalkanoates (PHAs) and Related Compounds
Polyhydroxyalkanoates (PHAs) are intracellular biodegradable microbial polymers, formed from different types of hydroxyalkanoic acids monomers. PHAs have garnered attention for their promising applications due to their biodegradability, biocompatibility, and renewable nature, making them suitable for a wide range of applications from food packaging to biomedical uses. Research aims to overcome the high cost of PHAs compared to petroleum plastics, focusing on the synthesis, properties, and commercialization factors of these compounds (Amara, 2010).
Cyclopenta[c]phenanthrenes - Chemistry and Biological Activity
Cyclopenta[c]phenanthrenes exhibit interesting chemical and biological properties due to their unique structural features, including the presence of a pseudo fjord-region constructed by the cyclopentane ring. These compounds are studied for their environmental occurrence, synthesis methods, and potential biological activities. Their environmental detection and potential as chemicals of concern in risk assessment highlight the need for further investigation into their effects on living organisms (Brzuzan et al., 2013).
Jasmonic Acid and Its Derivatives
Jasmonic acid and its derivatives, including methyl esters, are plant stress hormones with significant biological activities. These compounds are being explored for their synthesis, biological activities, and potential as drugs and prodrugs. Research in this area shows promise for developing new therapeutics and provides insights for future research into the use of small molecules from the plant kingdom for medicinal chemistry applications (Ghasemi Pirbalouti et al., 2014).
Health Benefits of 4,4-Dimethyl Phytosterols
4,4-Dimethyl phytosterols are studied for their potential health benefits, including disease prevention and involvement in the endogenous cannabinoid system. Research focuses on the structures, sources, and preclinical studies evaluating their therapeutic potential. This area of study is crucial for understanding the relationship between these compounds and the endogenous cannabinoid system, aiming to develop clinical trials (Zhang et al., 2019).
properties
IUPAC Name |
methyl (4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-20,23,26H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,23+,24+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBYYFMYNRYPPC-YLOOLPOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)CC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101258388 | |
| Record name | Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 4-((3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate | |
CAS RN |
10538-59-7 | |
| Record name | Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3α,5β)-3-hydroxy-7-oxocholan-24-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101258388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



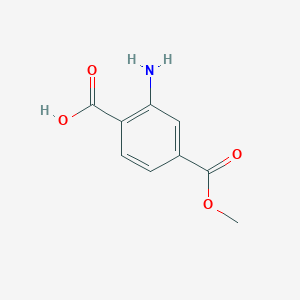
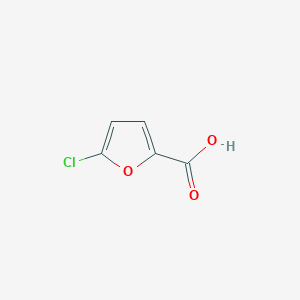
![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)
